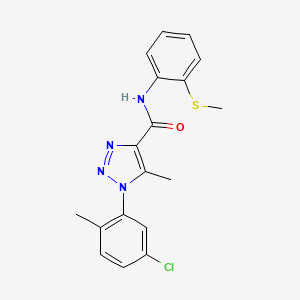

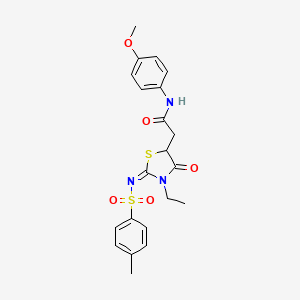

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in treating autoimmune diseases. This compound belongs to the class of Janus kinase (JAK) inhibitors and is known for its ability to selectively inhibit JAK3, a protein that plays a crucial role in the immune system.

Scientific Research Applications

Sulfonamides, including 3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide, belong to a class of compounds known for their broad spectrum of biological activities. The primary sulfonamide moiety is a feature of many clinically used drugs, highlighting its significance in scientific research and medicinal chemistry. This compound's applications in research span from the development of diuretics and antiepileptics to their role as carbonic anhydrase inhibitors (CAIs) and tyrosine kinase inhibitors, showcasing its versatility and importance in therapeutic advancements (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Carbonic Anhydrase Inhibitors

Sulfonamide-based CAIs have been a focal point of research due to their application in treating glaucoma and other conditions. Research has shown that sulfonamide CAIs incorporating NO-donating moieties act as potent antiglaucoma agents. These compounds target the tumor-associated isoforms CA IX/XII, offering therapeutic avenues for cancer treatment. The versatility of sulfonamides in designing selective antiglaucoma drugs and antitumor agents highlights their significant role in scientific research and drug development (Carta & Supuran, 2013).

Antitumor Applications

The development of sulfonamide derivatives as antitumor agents has garnered significant attention. Sulfonamides display antitumor properties due to their ability to interfere with metabolic processes in cancer cells. Research emphasizes the synthesis and application of sulfonamide derivatives in treating various cancers, showcasing the potential of these compounds in oncology. The structural versatility of sulfonamides allows for the development of novel antitumor agents with improved efficacy and selectivity (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name |

3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c18-14-6-2-3-7-16(14)20-24(22,23)13-8-9-17(15(19)12-13)21-10-4-1-5-11-21/h2-3,6-9,12,20H,1,4-5,10-11,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMGKKGMWHLNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324600 |

Source

|

| Record name | 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85199669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide | |

CAS RN |

328028-28-0 |

Source

|

| Record name | 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2398927.png)

![6-[4-(Trifluoromethyl)phenoxy]pyridin-3-amine](/img/structure/B2398928.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2398930.png)

![3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2398931.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2398939.png)

![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2398940.png)